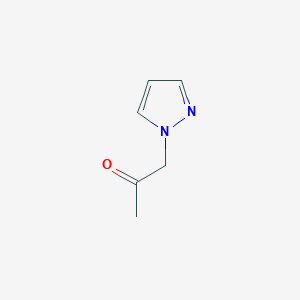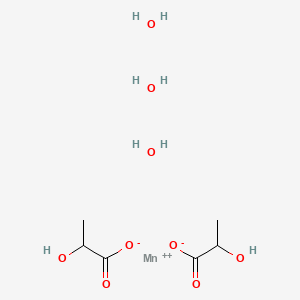
6-Chloro-4-methylnicotinamide
Overview
Description
6-Chloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.598 g/mol . It is used in scientific research with diverse applications including drug synthesis and studying biological processes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChIKey: BKAHTNNENHWXKB-JSGPKCTECZ . The Smiles representation is CC1=CC(=NC=C1C(N)=O)Cl .Scientific Research Applications
Quenching of Protein Fluorescence
6-Chloro-4-methylnicotinamide has been investigated for its role in quenching the intrinsic fluorescence of tryptophyl residues in proteins. This research suggests its potential application in studying protein structures and interactions. The quenching mechanism appears to follow the classical Stern-Volmer relation, indicating a collisional mechanism of action (Holmes & Robbins, 1974).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of this compound have been explored, shedding light on its chemical properties. This includes the preparation of pyridones and the study of its crystal structure, which contributes to a better understanding of its chemical behavior and potential applications in various fields like crystal engineering and coordination chemistry (Pullman & Colowick, 1954), (Schlenker & Staples, 2002).
Therapeutic Potential
Research on the therapeutic potential of related compounds, like 1-Methylnicotinamide, indicates possible applications in areas such as gastroprotection and anti-inflammatory actions. While not directly related to this compound, these studies highlight the medical relevance of nicotinamide derivatives (Brzozowski et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for 6-Chloro-4-methylnicotinamide are not mentioned in the search results, it is part of a broader field of study involving nicotinamide and its derivatives. These compounds are being explored for their potential in various areas such as reducing the incidence of non-melanoma skin cancers and as allosteric inhibitors of nicotinamide N-methyltransferase .
Mechanism of Action
Target of Action
It is known that nicotinamide and its derivatives, such as 6-chloro-4-methylnicotinamide, often target cellular processes related to energy metabolism and redox reactions .
Mode of Action
These changes can include alterations in energy metabolism, redox reactions, and potentially other cellular functions .
Biochemical Pathways
Given its structural similarity to nicotinamide, it may influence pathways related to energy metabolism and redox reactions .
Result of Action
It’s worth noting that nicotinamide and its derivatives are known to have various effects at the molecular and cellular level, including influencing energy metabolism and redox reactions .
Biochemical Analysis
Biochemical Properties
It is known that nicotinamide and its derivatives play crucial roles in various biochemical reactions, particularly as precursors to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous metabolic processes .
Cellular Effects
The cellular effects of 6-Chloro-4-methylnicotinamide are not well-documented. Studies on similar compounds suggest potential influences on cell function. For instance, nicotinamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share some similarities with nicotinamide, which is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Research on nicotinamide mononucleotide (NMN), a related compound, has shown that it can alleviate or even reverse age-related conditions in mice .
Metabolic Pathways
As a derivative of nicotinamide, it may be involved in the NAD+ biosynthesis pathway .
Transport and Distribution
Nicotinamide and its derivatives are known to be transported across cell membranes .
Subcellular Localization
Given its potential role in NAD+ biosynthesis, it may be localized in the cytoplasm or mitochondria, where NAD+ is synthesized .
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAHTNNENHWXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278205 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-37-1 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)

